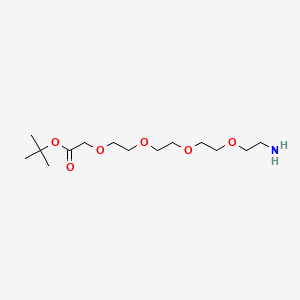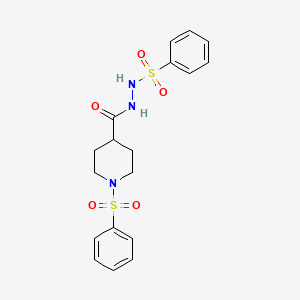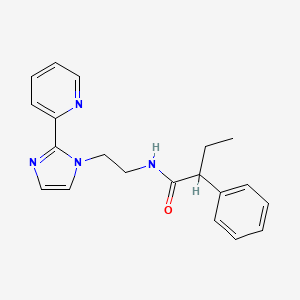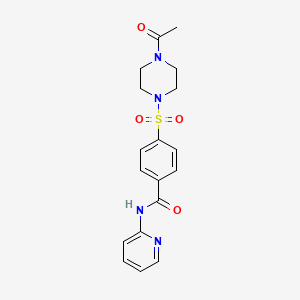
Amino-PEG4-CH2CO2tBu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-PEG4-CH2CO2tBu, also known as amino-PEG4-t-butyl ester, is a polyethylene glycol (PEG) derivative. This compound contains an amino group and a t-butyl protected carboxyl group linked through a linear PEG chain. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Amino-PEG4-CH2CO2tBu can be synthesized through several methods. One common approach involves the reaction of PEG4 diol with t-butyl succinimidyl carbonate, followed by deprotection of the amino group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . The reaction conditions typically involve:
PEG4 diol: Starting material
t-butyl succinimidyl carbonate: Reactant for ester formation
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl): Deprotection agents
Reaction temperature: Room temperature to 50°C
Reaction time: Several hours to overnight
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the purity and identity of the compound .
化学反応の分析
Types of Reactions
Amino-PEG4-CH2CO2tBu undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or hydroxylamines.
Reduction: The oxime formed can be reduced to hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) or hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Oximes or hydroxylamines
Reduction: Hydroxylamines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
Amino-PEG4-CH2CO2tBu has a wide range of applications in scientific research:
作用機序
The mechanism of action of amino-PEG4-CH2CO2tBu primarily involves its ability to form stable linkages with other molecules. The amino group reacts with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages . This bioconjugation capability allows for the targeted delivery of drugs and other therapeutic agents, enhancing their efficacy and reducing side effects .
類似化合物との比較
Amino-PEG4-CH2CO2tBu is unique due to its specific functional groups and PEG spacer. Similar compounds include:
Amino-PEG1-t-butyl ester: Shorter PEG chain, different solubility and reactivity.
Amino-PEG11-t-butyl ester: Longer PEG chain, increased solubility and flexibility.
Amino-PEG12-t-butyl ester: Similar to PEG11 but with slightly different properties.
These compounds differ in their PEG chain length, which affects their solubility, flexibility, and reactivity, making this compound a versatile choice for various applications .
特性
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIGTOQNITKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/new.no-structure.jpg)
![2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2824016.png)
![4-(DIETHYLSULFAMOYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2824017.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2824018.png)

![1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2824020.png)
![3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2824023.png)

![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)
![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)
![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)

![N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2824036.png)
